Wild-Type HIV-1 Potency
In a direct, head-to-head study, HIV-1 inhibitor-41 (Compound B23) demonstrated a 20-fold improvement in potency against wild-type HIV-1 compared to the lead compound B1 from which it was derived. This represents a significant advancement within the S-CN-DABO chemical series [1].
| Evidence Dimension | Antiviral potency against wild-type HIV-1 |
|---|---|
| Target Compound Data | EC50 = 20.8 nM |
| Comparator Or Baseline | Lead Compound B1 (EC50 value not specified, but stated to be 20-fold less potent) |
| Quantified Difference | ~20-fold improvement in potency |
| Conditions | Cellular antiviral assay (methodology from primary reference) |
Why This Matters
This direct SAR comparison validates the structural optimization leading to HIV-1 inhibitor-41, demonstrating a clear and quantifiable enhancement in target engagement over its progenitor, justifying its selection for advanced studies over less potent, earlier-generation S-CN-DABO analogs.
- [1] Ling X, et al. Expansion of the S-CN-DABO scaffold to exploit the impact on inhibitory activities against the non-nucleoside HIV-1 reverse transcriptase. European Journal of Medicinal Chemistry. 2022;238:114512. doi: 10.1016/j.ejmech.2022.114512. View Source
